Tricyclo[2.2.1.02,6]heptane-3-sulfonamide
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Overview
Description
Tricyclo[2.2.1.02,6]heptane-3-sulfonamide: is a bicyclic compound with a sulfonamide group attached to the cycloalkane ring system. This compound is known for its unique structure and has been found to exhibit several biological properties, including anticonvulsant, antihypertensive, and antipsychotic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-3-sulfonamide typically involves the reaction of a tricyclic hydrocarbon with a sulfonamide group. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of a sulfonyl chloride and a base to facilitate the formation of the sulfonamide group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Studied for its biological activities, including anticonvulsant, antihypertensive, and antipsychotic properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, contributing to its anticonvulsant and antipsychotic effects.
Pathways: It may modulate pathways related to blood pressure regulation, explaining its antihypertensive properties.
Comparison with Similar Compounds
- Nortricyclane
- Nortricyclen
- Nortricyclene
Comparison: Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct biological activities not observed in similar compounds like Nortricyclane, Nortricyclen, and Nortricyclene. These similar compounds lack the sulfonamide group and therefore do not exhibit the same range of biological activities .
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXFZIACQPADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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